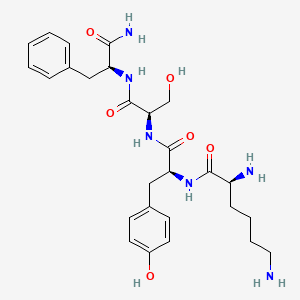
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide is a complex peptide compound with a molecular formula of C27H38N6O6. It contains various functional groups, including amides, amines, and hydroxyl groups, which contribute to its diverse chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be more cost-effective for large quantities and involves similar steps but in a solution rather than on a solid support .
化学反応の分析
Types of Reactions
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group on the tyrosine residue can yield a ketone, while reduction of the amide groups can produce primary amines .
科学的研究の応用
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved .
類似化合物との比較
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes, containing a linear sequence of amino acids.
Histrelin: A GnRH agonist used for treating prostate cancer and central precocious puberty.
Uniqueness
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide is unique due to its specific sequence and combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
88381-23-1 |
|---|---|
分子式 |
C27H38N6O6 |
分子量 |
542.6 g/mol |
IUPAC名 |
(2S)-2,6-diamino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C27H38N6O6/c28-13-5-4-8-20(29)25(37)32-22(15-18-9-11-19(35)12-10-18)26(38)33-23(16-34)27(39)31-21(24(30)36)14-17-6-2-1-3-7-17/h1-3,6-7,9-12,20-23,34-35H,4-5,8,13-16,28-29H2,(H2,30,36)(H,31,39)(H,32,37)(H,33,38)/t20-,21-,22-,23+/m0/s1 |
InChIキー |
BAPIRMWSPVZENQ-CWBXHPNXSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)

![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
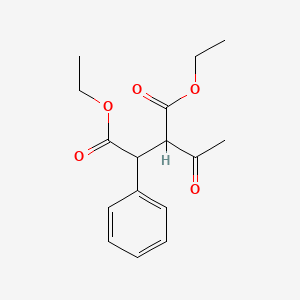
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)


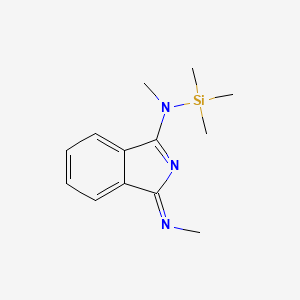
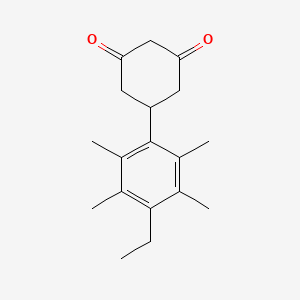
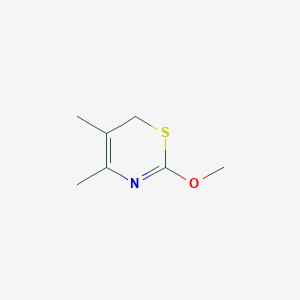
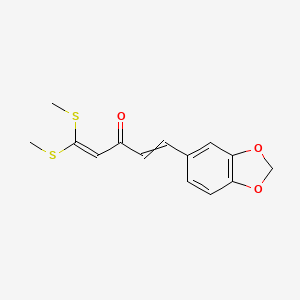
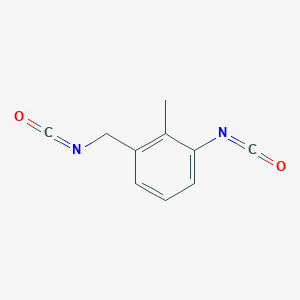
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
